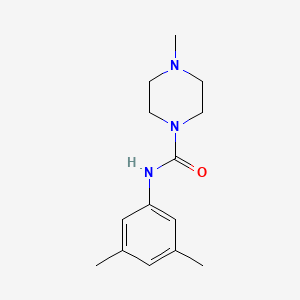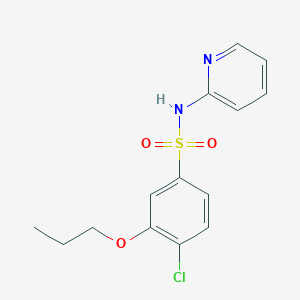![molecular formula C16H13ClN2O4 B5292191 methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)
methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate, also known as MCAM, is a synthetic compound that belongs to the class of compounds known as benzamides. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用机制
The exact mechanism of action of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is not fully understood. However, it has been proposed that methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has also been found to inhibit the activity of MMP-9, an enzyme that plays a key role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
实验室实验的优点和局限性
One of the advantages of using methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including inflammation, apoptosis, and cancer cell invasion. However, one of the limitations of using methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is its potential toxicity. Studies have shown that high concentrations of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can induce cytotoxicity in certain cell types.
未来方向
There are several possible future directions for research on methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate. One area of interest is the development of novel methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate as a therapeutic agent for various inflammatory and cancer-related disorders. Finally, more research is needed to fully understand the mechanism of action of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate and its effects on various cellular processes.
In conclusion, methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is a synthetic compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its synthesis method is complex, and it has been extensively studied for its scientific research applications. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate exerts its effects through various mechanisms, including the inhibition of NF-κB and MMP-9. Despite its potential toxicity, methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has several advantages for lab experiments. Future research on methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate may lead to the development of novel therapeutic agents for various inflammatory and cancer-related disorders.
合成方法
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate to form methyl 4-(4-chlorobenzoyl)benzoate. The final step involves the reaction of this intermediate with N-(4-aminophenyl)methylene-4-chloroaniline to form methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate.
科学研究应用
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has been extensively studied for its anti-inflammatory and anti-tumor properties. Studies have shown that methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. It has also been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
4-O-[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1-O-methyl benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-15(20)11-2-4-12(5-3-11)16(21)23-19-14(18)10-6-8-13(17)9-7-10/h2-9H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPBRWPFMTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)

![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)
![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)

